molecular formula C17H21NO4 B2710024 methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate CAS No. 2125367-17-9

methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate

Cat. No.: B2710024
CAS No.: 2125367-17-9
M. Wt: 303.358
InChI Key: OTKQETMJDPHNOO-UHFFFAOYSA-N
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Description

Methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[321]octane-8-carbonyl)benzoate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate typically involves multiple steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the benzoate moiety: The benzoate group can be attached through an esterification reaction, where the carboxylic acid group of benzoic acid reacts with the hydroxyl group of the bicyclic core in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid)benzoate.

    Reduction: Formation of methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-hydroxy)benzoate.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s bicyclic structure is similar to that of certain natural alkaloids, making it a candidate for studying biological activity and potential therapeutic effects.

Medicine

Due to its structural similarity to biologically active molecules, this compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 4-((1R,5S)-3-ethoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Methyl 4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

IUPAC Name

methyl 4-(3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-21-15-9-13-7-8-14(10-15)18(13)16(19)11-3-5-12(6-4-11)17(20)22-2/h3-6,13-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKQETMJDPHNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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